molecular formula C10H7N5 B068844 6-(Pyridin-4-yl)-7H-purine CAS No. 165546-25-8

6-(Pyridin-4-yl)-7H-purine

Cat. No.: B068844
CAS No.: 165546-25-8
M. Wt: 197.2 g/mol
InChI Key: YKVSLWREXFCGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Pyridinyl)-9H-purine is a heterocyclic compound that features a pyridine ring fused to a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Pyridinyl)-9H-purine typically involves the construction of the purine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyridine with formamide derivatives can lead to the formation of the desired compound through a series of cyclization and condensation reactions .

Industrial Production Methods: Industrial production of 6-(4-Pyridinyl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction while minimizing by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Pyridinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or purine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or purine rings .

Scientific Research Applications

6-(4-Pyridinyl)-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Pyridinyl)-9H-purine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

  • 4-Methyl-2-(4-pyridinyl)quinoline
  • 2,4,6-Triaryl pyridines
  • Pyridinium salts

Comparison: 6-(4-Pyridinyl)-9H-purine is unique due to its fused pyridine-purine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-pyridin-4-yl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-3-11-4-2-7(1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVSLWREXFCGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Pyridin-4-yl)-7H-purine
Reactant of Route 2
Reactant of Route 2
6-(Pyridin-4-yl)-7H-purine
Reactant of Route 3
Reactant of Route 3
6-(Pyridin-4-yl)-7H-purine
Reactant of Route 4
Reactant of Route 4
6-(Pyridin-4-yl)-7H-purine
Reactant of Route 5
6-(Pyridin-4-yl)-7H-purine
Reactant of Route 6
6-(Pyridin-4-yl)-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.